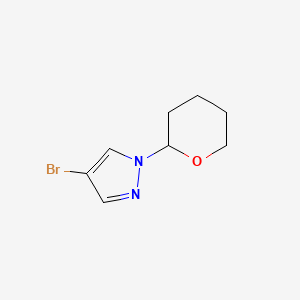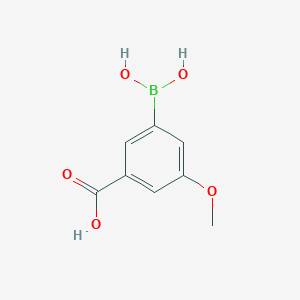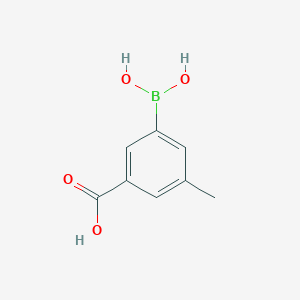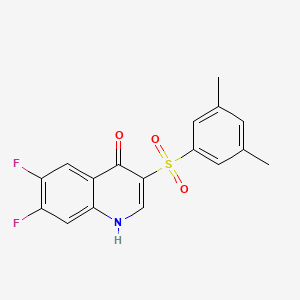
3-(3,5-Dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one
Descripción general
Descripción
“3,5-Dimethylbenzenesulfonyl chloride” is a chemical compound with the molecular formula C8H9ClO2S . It’s used in research and laboratory settings .
Synthesis Analysis
While specific synthesis methods for “3-(3,5-Dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one” are not available, “3,5-Dimethylbenzenesulfonyl chloride” is commercially available and used in various chemical reactions .Molecular Structure Analysis
The molecular structure of “3,5-Dimethylbenzenesulfonyl chloride” includes a benzene ring with two methyl groups and a sulfonyl chloride group .Physical And Chemical Properties Analysis
“3,5-Dimethylbenzenesulfonyl chloride” is a solid substance . It has a molecular weight of 204.67 g/mol . The melting point is reported to be between 13 - 15 °C .Aplicaciones Científicas De Investigación
Quinoline Derivatives in Medicinal Chemistry
Quinoline and its derivatives have been widely studied for their therapeutic potentials. For instance, Tetrahydroisoquinolines show promise in anticancer research and are part of patented therapeutic activities, highlighting their role in modern therapeutics (Danao et al., 2021). Furthermore, 8-Hydroxyquinoline, a significant heterocyclic scaffold, has been recognized for its broad spectrum of biological activities, including anti-cancer, HIV, and neurodegenerative disorders treatments (Gupta et al., 2021).
Sulfonyl Functionalities in Research
Sulfonyl groups contribute significantly to the pharmacological profile of compounds. They are involved in various research applications, including the development of photosensitive protecting groups, which demonstrate the potential for innovative synthetic applications in chemistry (Amit et al., 1974).
Applications in Organic Optoelectronics
Compounds with sulfonyl groups and related structures are being explored for applications in organic optoelectronics, such as organic light-emitting diodes (OLEDs). For example, BODIPY-based materials, which are closely related to the quinoline structure, have shown potential as metal-free infrared emitters in OLED devices, suggesting a wide scope for research into similar compounds for optoelectronic applications (Squeo et al., 2020).
Antioxidant Research
Research on analogues of ethoxyquin, a molecule structurally related to quinoline derivatives, has highlighted its importance as an antioxidant in preserving polyunsaturated fatty acids, demonstrating the potential antioxidant applications of related compounds (de Koning, 2002).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3,5-dimethylphenyl)sulfonyl-6,7-difluoro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO3S/c1-9-3-10(2)5-11(4-9)24(22,23)16-8-20-15-7-14(19)13(18)6-12(15)17(16)21/h3-8H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEASTGAWLNZTCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)C2=CNC3=CC(=C(C=C3C2=O)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-Methylphenyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B1463800.png)
![2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1463802.png)
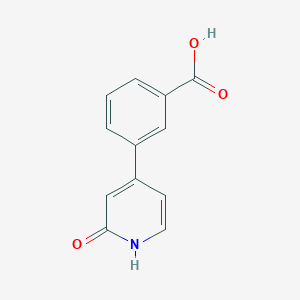
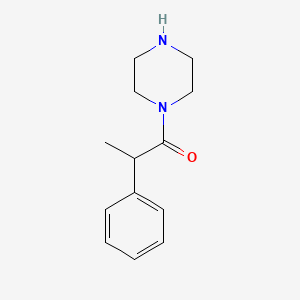
![1-methyl-N-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-thienyl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B1463807.png)
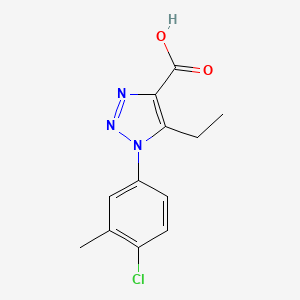
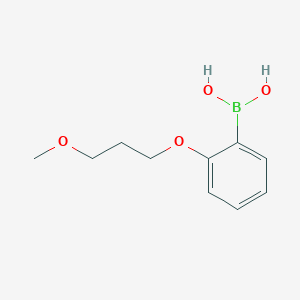
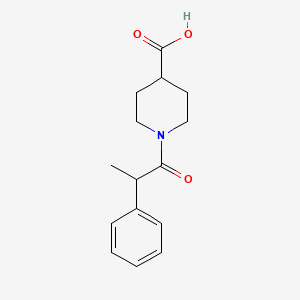
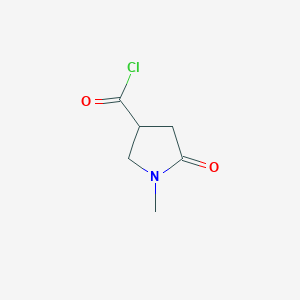
![6-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1463813.png)
![1-[4-(2-Methoxyethyl)piperidino]-2-(methylamino)-1-ethanone](/img/structure/B1463814.png)
